N-(3,4-dimethoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can often give clues about the compound’s properties and reactivity.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its functional groups, stereochemistry, and any interesting structural features.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its typical reactions, reaction mechanisms, and the products it forms.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and spectroscopic properties.Scientific Research Applications
Optoelectronic Properties
N-(3,4-dimethoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide and related compounds have been explored for their optoelectronic properties. In a study by Camurlu and Guven (2015), thiazole-containing monomers like N-(thiazol-2-yl)-2-(thiophen-3-yl)acetamide were synthesized and subjected to electrochemical polymerization. The resulting conducting polymers exhibited interesting optical band gaps and properties like switching time and optical contrast, which are significant for applications in optoelectronics (Camurlu & Guven, 2015).
Antitumor Activity
Another crucial area of research is the antitumor activity of N-(3,4-dimethoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide derivatives. Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings and evaluated their potential antitumor activity against various human tumor cell lines. Certain compounds in this series showed considerable anticancer activity, highlighting the therapeutic potential of these derivatives (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Anticancer Screening
Additionally, the synthesis and antibacterial evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties have been studied. For instance, Lu et al. (2020) designed and synthesized such compounds, showing promising antibacterial activities against various bacteria. Some of these compounds also displayed nematicidal activity, suggesting a potential role in antibacterial agent design (Lu, Zhou, Wang, & Jin, 2020).
Molecular Modeling and Anticancer Evaluation
Sraa Abu-Melha (2021) conducted synthesis, molecular modeling, and anticancer screening of imidazothiadiazole analogs, including N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds. The study used DFT calculations and evaluated cytotoxic activities against various cancer cell lines, further emphasizing the significance of these compounds in cancer research (Abu-Melha, 2021).
Safety And Hazards
This involves looking at the compound’s safety profile, including its toxicity, environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This involves looking at current research on the compound and identifying areas where further study could be beneficial.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S2/c1-28-17-8-7-15(9-18(17)29-2)24-19(26)10-16-11-30-21(25-16)31-12-20(27)23-14-5-3-13(22)4-6-14/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPVNMMUAXYONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide |
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